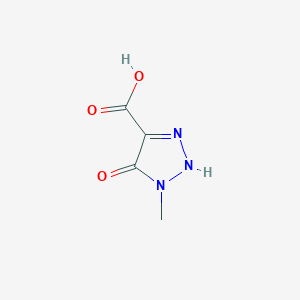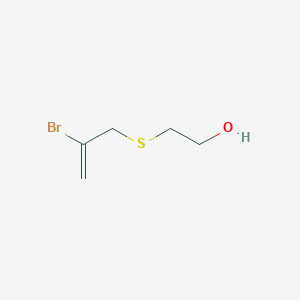![molecular formula C17H20ClNO4 B14011499 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione CAS No. 22272-13-5](/img/structure/B14011499.png)
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione is a synthetic organic compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-(2-ethoxyethoxy)propylamine. The reaction is carried out in an anhydrous environment, often using solvents like methanol or chloroform. The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization, distillation, or column chromatography .
化学反应分析
Types of Reactions
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various oxidation products .
科学研究应用
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antiproliferative effects.
Medicine: It is studied for its potential therapeutic applications, including its role in treating infections and inflammatory diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It also interacts with cellular membranes, affecting their integrity and function .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione
- 2-(Tert-butylthio)-3-chloronaphthalene-1,4-dione
Uniqueness
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Its ethoxyethoxypropylamino group enhances its solubility and bioavailability, making it more effective in certain applications compared to similar compounds .
属性
CAS 编号 |
22272-13-5 |
|---|---|
分子式 |
C17H20ClNO4 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
2-chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H20ClNO4/c1-2-22-10-11-23-9-5-8-19-15-14(18)16(20)12-6-3-4-7-13(12)17(15)21/h3-4,6-7,19H,2,5,8-11H2,1H3 |
InChI 键 |
DSMOYSUHFZDLAK-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


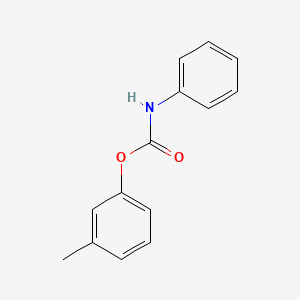
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
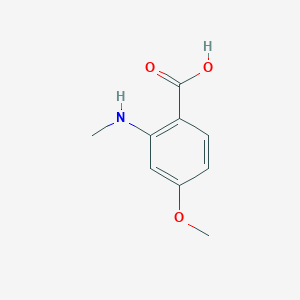
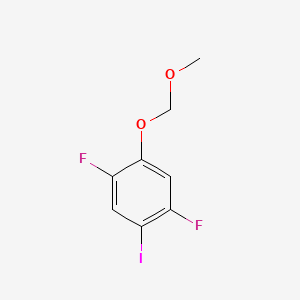
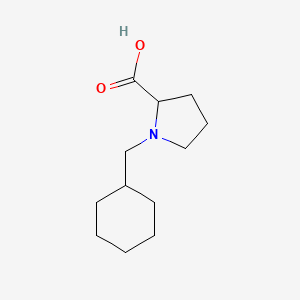
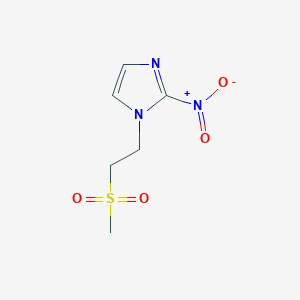
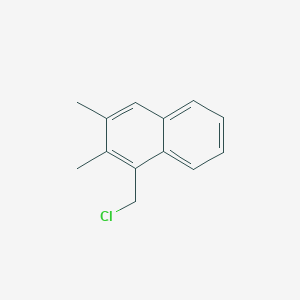
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)

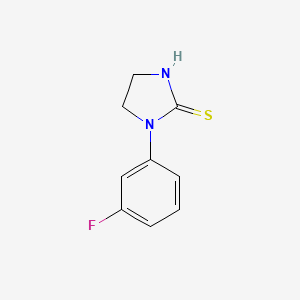
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
